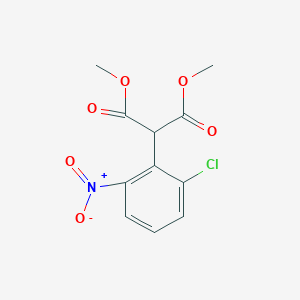![molecular formula C16H10FNO2S B1300637 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic Acid CAS No. 321429-96-3](/img/structure/B1300637.png)
4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic Acid" is a derivative of benzothiazole, which is a heterocyclic compound with a wide range of biological activities. Benzothiazoles and their derivatives have been extensively studied for their potential use in medicinal chemistry, particularly as antitumor agents, antimicrobial agents, and enzyme inhibitors .
Synthesis Analysis
The synthesis of benzothiazole derivatives often involves cyclization reactions and the introduction of fluorine atoms or other substituents to the benzothiazole core to enhance biological activity. For instance, mono- and difluorinated 2-(4-amino-3-substituted-phenyl)benzothiazoles have been synthesized using modifications to the Jacobsen cyclization, which allowed the production of pure samples of target compounds . Similarly, the synthesis of 5-benzylidene-3-(3-fluoro-4-yl-morpholin-4-yl-phenylimino)thiazolidin-4-one derivatives was achieved using [bmIm]OH as a catalyst . These methods highlight the importance of synthetic chemistry in the development of new benzothiazole derivatives with potential biological applications.
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is crucial for their biological activity. The introduction of a fluorophenyl group, as seen in the compound of interest, is known to influence the biological properties of these molecules. For example, the presence of a 4-fluorophenyl group has been associated with significant anticancer activity in thiazolopyrimidine derivatives . The molecular structure, including the position and type of substituents, plays a critical role in the interaction of these compounds with biological targets.
Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions, which are essential for their biological function. For instance, the reactivity of the thiazole ring with different substituents can lead to the formation of compounds with diverse biological activities. The synthesis of 2-(5-Phenylthiazol-4-yl)benzoic acids involved a four-step synthesis, demonstrating the complexity of reactions required to obtain such compounds . Additionally, the unexpected ring closure and sulfonation reactions observed in the synthesis of 4-((5-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-thiadiazol-2-yl)amino)benzenesulfonic acid highlight the unpredictability and potential for novel reactions in the chemistry of benzothiazole derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives, such as solubility, fluorescence, and acidity, can be influenced by the introduction of various functional groups. For example, the high sensitivity to pH and selectivity in metal cations of certain benzothiazole derivatives is attributed to the high acidity of the fluorophenol moiety . The solvent effects on molecular aggregation in benzothiazole derivatives also demonstrate the importance of substituent groups and solvent interactions in determining the physical properties of these compounds .
Aplicaciones Científicas De Investigación
Antibacterial Agents
4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic Acid and its derivatives have shown potential as antibacterial agents. A study synthesized new fluorine-containing thiadiazolotriazinones using 4-fluorophenyl groups, demonstrating promising antibacterial activity at low concentrations (Holla, Bhat, & Shetty, 2003).
Anticancer Agents
This compound has been explored for its anticancer properties. Novel pyridine-thiazole hybrid molecules, including those with 4-fluorophenyl, showed high antiproliferative activity against various cancer cell lines, suggesting potential as anticancer agents (Ivasechko et al., 2022).
Plant Growth Regulators
The synthesis of 4-fluorophenyl derivatives has been investigated for potential use as plant growth regulators. Specifically, 2-(5-phenylthiazol-4-yl)benzoic acid and its derivatives were synthesized for this purpose (Teitei, 1980).
Dye-Sensitized Solar Cells
In the field of renewable energy, this compound has been used in the synthesis of materials for dye-sensitized solar cells. The study involved conjugating various electron-acceptor groups, including 4-(benzo[c][1,2,5]thiadiazol-7-yl)benzoic acid, to electron-donor diphenylamine-phenanthrocarbazole, significantly improving the power conversion efficiency and stability of solar cells (Yang et al., 2016).
Security Ink
The compound's derivatives have been used in the development of security ink. A study synthesized a novel half-cut cruciform molecule, which demonstrated morphology-dependent fluorochromism and potential application in security inks (Lu & Xia, 2016).
Metabolism Studies
4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic Acid has been studied for its metabolic properties in humans. A study on the metabolism of SB-649868, a compound containing 4-fluorophenyl-thiazol, revealed insights into its elimination pathways and principal circulating components in plasma (Renzulli et al., 2011).
Antimicrobial Activity
Compounds derived from 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic Acid have been synthesized and shown to possess antimicrobial activity against various bacteria and fungi (Badiger, Mulla, Khazi, & Khazi, 2013).
Photo-degradation Studies
The photo-degradation behavior of thiazole-containing compounds, including those with 4-fluorophenyl, has been studied to understand their stability under light exposure, providing insights into their application in pharmaceuticals (Wu, Hong, & Vogt, 2007).
Safety And Hazards
The compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray of the compound. Use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, wash with plenty of water and get medical attention if irritation persists .
Propiedades
IUPAC Name |
4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FNO2S/c17-13-7-5-10(6-8-13)14-9-21-15(18-14)11-1-3-12(4-2-11)16(19)20/h1-9H,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEZOAEJMFQGQDR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)C3=CC=C(C=C3)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363284 |
Source


|
| Record name | 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic Acid | |
CAS RN |
321429-96-3 |
Source


|
| Record name | 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl imidazo[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B1300555.png)



![3,6-Dichloro[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1300590.png)


![ethyl 3-[(3-chlorobenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate](/img/structure/B1300614.png)

![4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B1300634.png)
![Ethyl 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B1300644.png)

![4-fluoro-N-[2-nitro-2-(phenylsulfonyl)vinyl]aniline](/img/structure/B1300658.png)
